molecular formula C6H11F2N B1463297 4-(Difluoromethyl)piperidine CAS No. 760958-13-2

4-(Difluoromethyl)piperidine

Cat. No. B1463297
Key on ui cas rn: 760958-13-2
M. Wt: 135.15 g/mol
InChI Key: DOZRCMTUKBBOSG-UHFFFAOYSA-N
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Patent
US09296734B2

Procedure details

A 250 flask charged with benzyl 4-(difluoromethyl)piperidine-1-carboxylate (1.16 g, 4.31 mmol), palladium, 10 wt. % (dry basis) on activated carbon, wet, degussa type e101 ne/w (0.563 g, 0.265 mmol) and EtOH (25 mL) was evacuated/backfilled with hydrogen (1 atm, 3×). After stirring overnight at room temperature, more palladium, 10 wt. % (dry basis) on activated carbon, wet, degussa type e101 ne/w (1.09 g) was added and the reaction was evacuated/backfilled with hydrogen (1 atm, 3×). After stirring overnight the reaction was filtered through a pad of Celite and the pad was washed with EtOH. Concentration of the filtrate in vacuo gave 4-(difluoromethyl)piperidine as a light-yellow oil (90 mg, 15% yield).
Name
benzyl 4-(difluoromethyl)piperidine-1-carboxylate
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.563 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:19])[CH:3]1[CH2:8][CH2:7][N:6](C(OCC2C=CC=CC=2)=O)[CH2:5][CH2:4]1.CC1C=C2N=C3C(=NC(NC3=O)=O)N(C[C@H](O)[C@H](O)[C@H](O)CO)C2=CC=1C.[H][H]>[Pd].CCO>[F:1][CH:2]([F:19])[CH:3]1[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1

Inputs

Step One
Name
benzyl 4-(difluoromethyl)piperidine-1-carboxylate
Quantity
1.16 g
Type
reactant
Smiles
FC(C1CCN(CC1)C(=O)OCC1=CC=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.563 g
Type
reactant
Smiles
CC=1C=C2C(=CC1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
more palladium, 10 wt. % (dry basis) on activated carbon
ADDITION
Type
ADDITION
Details
wet, degussa type e101 ne/w (1.09 g) was added
STIRRING
Type
STIRRING
Details
After stirring overnight the reaction
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite
WASH
Type
WASH
Details
the pad was washed with EtOH

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1CCNCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 15.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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